

# Spectroscopic Data of Psymberin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Psymberin** (also known as Irciniastatin A), a potent cytotoxin isolated from marine sponges. The information presented herein is intended to support research and development efforts related to this promising natural product. This document details its High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

### **High-Resolution Mass Spectrometry (HRMS) Data**

HRMS analysis confirms the elemental composition of **Psymberin**. The data presented in Table 1 was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing large and thermally labile molecules like **Psymberin**.

Table 1: HRMS Data for **Psymberin** 

Adduct	Calculated m/z	Found m/z
[M+Na]+	632.3047	632.3044

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data







NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for **Psymberin**, recorded in deuterated chloroform (CDCl<sub>3</sub>) at 500 MHz.

Table 2: <sup>1</sup>H NMR Data for **Psymberin** (500 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.23	d	9.0
3	3.61	m	
4'	4.95	S	_
5	1.62	m	_
6	1.95	m	_
7	3.48	m	_
8	4.60	d	2.0
9	4.02	m	
10	1.70	m	_
11	3.75	m	-
12	1.25	d	6.5
13	2.95	m	
14	2.65	dd	16.0, 3.0
14	2.80	dd	16.0, 11.5
15'	6.30	S	
17'	6.25	S	_
OMe-3	3.40	s	-
OMe-4'	3.55	s	_
Me-5	1.05	s	_
Me-5	1.10	s	_
Me-10	0.95	d	7.0
Me-16'	2.20	S	



Table 3: 13C NMR Data for Psymberin (125 MHz, CDCl<sub>3</sub>)



	Chemical Shift (δ, ppm)
1 1	171.5
2 7	74.5
3 8	83.0
4 1	139.0
5 1	128.0
6 3	35.0
7 8	80.0
8	98.0
9 7	71.0
10 4	40.5
11 7	76.0
12 1	17.0
13 7	72.0
14	39.0
1' 1	170.0
3'	102.0
4a' 1	160.0
5' 1	108.0
6' 1	158.0
7' 1	101.0
8a' 1	138.0
OMe-3	58.0
OMe-4'	61.0



Me-5	22.0
Me-5	27.0
Me-10	15.0
Me-16'	21.0

#### **Experimental Protocols**

The following sections detail the general methodologies used to acquire the spectroscopic data for **Psymberin**.

#### **High-Resolution Mass Spectrometry (HRMS)**

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data was collected in positive ion mode, and the mass accuracy was ensured by using a suitable internal or external calibrant.

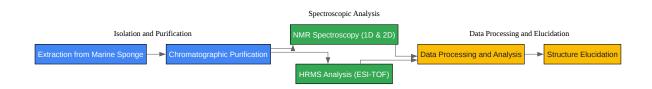
#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

 $^{1}$ H and  $^{13}$ C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and the residual solvent peak was used as an internal standard ( $^{1}$ H:  $\delta$  7.26 ppm;  $^{13}$ C:  $\delta$  77.16 ppm). Standard pulse sequences were used to acquire one-dimensional  $^{1}$ H and  $^{13}$ C spectra.

#### **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Psymberin**.





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**Caption:** General workflow for the spectroscopic analysis of **Psymberin**.

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